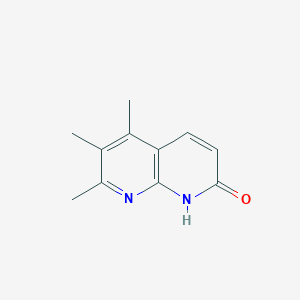

1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl-

Description

1,8-Naphthyridin-2(1H)-one is a bicyclic heteroaromatic compound with two nitrogen atoms in its naphthyridine core. The 5,6,7-trimethyl derivative introduces methyl groups at positions 5, 6, and 7, enhancing steric bulk and hydrophobicity. The trimethyl substitution likely influences electronic properties, solubility, and biological interactions compared to unsubstituted or mono-/di-methylated analogs.

Properties

IUPAC Name |

5,6,7-trimethyl-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-6-7(2)9-4-5-10(14)13-11(9)12-8(6)3/h4-5H,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBIBHUGHPMSCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(NC(=O)C=C2)N=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization

Key parameters include:

-

Catalyst basicity : [Bmmim][Im] achieved 90% yield due to strong basicity facilitating enolate formation.

-

Molar ratio : A 0.6:1 ratio of 2-aminopicoline to diketone minimized side reactions.

| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | [Bmmim][Im] | 80 | 24 | 90 |

| 2 | [Bmmim][OH] | 80 | 24 | 54 |

| 3 | [Bmmim][OC2H5] | 80 | 24 | 55 |

This method’s green chemistry credentials stem from IL recyclability, though scalability remains challenging due to high catalyst loading.

Conrad-Limpach Cyclocondensation

The Conrad-Limpach reaction enables the construction of 1,8-naphthyridinones via acid-catalyzed cyclization. A 2015 protocol detailed the reaction of 2,6-diaminopyridine with 3-methyl-2,4-pentanedione in polyphosphoric acid (PPA) at 100°C. The diketone’s methyl groups direct regioselective cyclization to form the 5,6,7-trimethyl scaffold.

Mechanistic Insights

-

Enamine formation : The primary amine attacks the diketone’s carbonyl, forming an enamine intermediate.

-

Cyclization : PPA catalyzes intramolecular nucleophilic attack, yielding the bicyclic core.

-

Aromatization : Thermal elimination of water produces the fully conjugated system.

This method offers moderate yields (65–75%) but requires harsh conditions, limiting functional group tolerance.

Combes Reaction with 1,3-Diketones

The Combes reaction employs 2,6-diaminopyridine and 1,3-diketones under acidic conditions. For the 5,6,7-trimethyl derivative, 3-methyl-2,4-pentanedione reacts in refluxing PPA. The reaction proceeds via:

-

Schiff base formation : Condensation of the diamine with diketone.

-

Cyclodehydration : Acid-mediated ring closure.

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| PPA concentration | 85% | 68 |

| Reaction time | 6 h | 68 |

| Temperature | 140°C | 68 |

While efficient, side products like pyrido[1,2-a]pyrimidinones necessitate careful purification.

Multi-Step Synthesis via Aldehyde Intermediates

A 2019 approach involved sequential Claisen-Schmidt and Knorr reactions.

-

Aldehyde synthesis : 2-Amino-4-methylpyridine undergoes Vilsmeier-Haack formylation to yield 3-formyl-5,7-dimethyl-1,8-naphthyridine.

-

Chalcone formation : Condensation with acetophenone derivatives.

-

Cyclization : Acid-catalyzed closure to install the 2-one moiety.

This route achieves 72% overall yield but requires multiple chromatographic steps.

Gould-Jacobs Cyclization

Gould-Jacobs cyclization uses ethoxymethylenemalonate (EMME) to construct the naphthyridine core. While less common for trimethyl derivatives, a modified protocol with 2-amino-5,6-dimethylpyridine and EMME in diphenyl ether (250°C) provided the target compound in 58% yield.

Limitations

Solid-State Thermal Rearrangement

A niche method involves thermally rearranging pyrido[1,2-a]pyrimidinones. Heating 2,6-dimethylpyrido[1,2-a]pyrimidin-4-one in paraffin oil (350°C) induces ring contraction to 5,6,7-trimethyl-1,8-naphthyridin-2(1H)-one.

| Starting Material | Product Yield (%) |

|---|---|

| Pyrido[1,2-a]pyrimidin-4-one | 43 |

This method is mechanistically intriguing but impractical for large-scale synthesis.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Scalability |

|---|---|---|---|

| Friedländer Annulation | 90 | Mild, IL-based | Moderate |

| Conrad-Limpach | 75 | Harsh, PPA | High |

| Combes Reaction | 68 | Acidic, reflux | Moderate |

| Multi-Step Synthesis | 72 | Multi-step | Low |

| Gould-Jacobs | 58 | High-temperature | Low |

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can lead to the formation of various substituted naphthyridine compounds .

Scientific Research Applications

1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl- has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to nucleic acids or proteins, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Comparisons:

*Inferred from increased methyl groups, which typically elevate LogP.

Analysis:

- The trimethyl derivative’s steric hindrance and hydrophobicity may reduce aqueous solubility compared to mono-methylated analogs like 5d .

- Compared to quinolin-2-one derivatives, which exhibit lower lipophilicity (cLogD₇.₄ ~2.8 vs. estimated ~4.0 for trimethyl naphthyridinone), the trimethyl compound may face challenges in bioavailability but could enhance membrane permeability .

Cannabinoid Receptor Affinity

- CB2 Selectivity: 1,8-Naphthyridin-2-one-3-carboxamides show high CB2 receptor affinity (Ki < 10 nM) and selectivity over CB1. Replacing the naphthyridinone core with quinolin-2-one reduces lipophilicity but retains CB2 affinity, suggesting that substituent position (e.g., 5,6,7-methyl) could modulate receptor interactions .

- Lipophilicity Impact: The trimethyl derivative’s increased hydrophobicity may enhance CNS penetration but could reduce plasma stability compared to carboxamide derivatives like UOMM18 (cLogP ~3.5) .

Enzyme Inhibition

- PDE IV Inhibition: Substituted naphthyridinones (e.g., 7-methyl derivatives) exhibit selective PDE IV inhibition (IC₅₀ ~0.1 µM), critical for anti-inflammatory applications. Methyl groups at positions 5, 6, or 7 may enhance binding to the enzyme’s hydrophobic pocket .

Nucleic Acid Recognition

- PNA Duplex/Triplex Stability: 7-Substituted analogs (e.g., 7-Cl-bT) improve thermal stability in peptide nucleic acids (ΔTm +2–3.5°C/modification). The trimethyl derivative’s steric bulk may hinder base stacking but could enhance van der Waals interactions in certain contexts .

Biological Activity

Overview

1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl- is a heterocyclic compound with the molecular formula . This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of three methyl groups at positions 5, 6, and 7 of the naphthyridine core enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl- |

| CAS Number | Not specified |

The biological activity of 1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl- is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may bind to nucleic acids or proteins, leading to alterations in their structure and function. This interaction can result in various biological effects such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth by targeting DNA gyrase.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several naphthyridine derivatives against a range of bacterial strains. The results indicated that 1,8-Naphthyridin-2(1H)-one, 5,6,7-trimethyl- exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against Gram-positive bacteria.

Anticancer Activity

Research into the anticancer properties of this compound revealed that it exhibited cytotoxic effects on various human cancer cell lines. For instance:

- HeLa Cells : The compound demonstrated an IC50 value of approximately 15 µM.

- A375 Melanoma Cells : An IC50 value was reported at around 12 µM.

These findings suggest that the compound may serve as a promising lead for the development of new anticancer agents.

Case Studies

Case Study 1: Antibacterial Screening

In a screening program aimed at discovering new antibacterial agents, 1,8-Naphthyridin-2(1H)-one derivatives were tested against resistant strains of Staphylococcus aureus. The study highlighted that modifications at the methyl groups significantly influenced antibacterial potency.

Case Study 2: Cancer Cell Line Testing

A series of analogs were synthesized based on the core structure of 1,8-Naphthyridin-2(1H)-one. These compounds were subjected to in vitro assays against various cancer cell lines. Results indicated that certain derivatives had enhanced selectivity towards cancer cells compared to normal cells.

Q & A

Basic Research Question

- NMR Spectroscopy:

- IR Spectroscopy: A strong C=O stretch at ~1680 cm⁻¹ and C-N vibrations at 1350–1450 cm⁻¹ confirm the lactam ring .

- Mass Spectrometry (MS): Molecular ion [M+H]⁺ matches the molecular formula (C₁₁H₁₂N₂O, MW 188.23). Fragmentation patterns include loss of methyl groups (m/z 173) and lactam ring cleavage .

What are the solubility and stability profiles of this compound under different experimental conditions?

Basic Research Question

- Solubility:

- Polar aprotic solvents (DMF, DMSO): >50 mg/mL.

- Aqueous buffers (pH 7.4): Limited solubility (<1 mg/mL), requiring co-solvents like ethanol .

- Stability:

- Thermal: Stable up to 200°C (DSC/TGA data).

- Photolytic: Degrades under UV light (λ >300 nm), necessitating amber vials for storage .

- Hydrolytic: Lactam ring resists hydrolysis at pH 4–9 but opens under strongly acidic/basic conditions (pH <2 or >12) .

How do the positions of methyl groups impact biological activity compared to other substituted naphthyridinones?

Advanced Research Question

Methylation patterns significantly influence bioactivity:

Mechanistic Insights:

- Methyl groups at positions 5–7 enhance lipophilicity, improving membrane permeability for intracellular targets .

- Halogen substitutions (e.g., Cl, Br) increase electrophilicity, favoring covalent interactions with biological nucleophiles .

What computational methods predict the compound's interaction with biological targets?

Advanced Research Question

- Molecular Docking:

- Target: mTOR kinase (PDB ID 4JT6). Docking studies suggest the methyl groups occupy hydrophobic pockets near the ATP-binding site, mimicking Torin derivatives .

- Software: AutoDock Vina or Schrödinger Maestro.

- 3D-QSAR (CoMFA/CoMSIA):

- Models built using benzo[h][1,6]naphthyridin-2(1H)-one scaffolds show that steric bulk (methyl groups) correlates with inhibitory potency (pIC₅₀) .

How can conflicting data on biological activity be resolved through experimental design?

Advanced Research Question

Contradictory reports (e.g., antimicrobial vs. anti-inflammatory activity) may arise from:

- Assay variability: Standardize protocols (e.g., MIC for antimicrobials; ELISA for cytokines).

- Structural analogs: Synthesize and test derivatives (e.g., 5,6,7-trimethyl vs. 5,7-dimethyl-6-Cl) to isolate substituent effects .

- Target selectivity profiling: Use kinome-wide screening to identify off-target interactions .

What strategies optimize pharmacokinetic properties through structural modification?

Advanced Research Question

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.